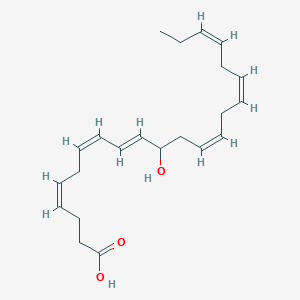
11-Hdohe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Hydroxydocosahexaenoic acid (11-Hdohe) is a hydroxylated derivative of docosahexaenoic acid (DHA), a polyunsaturated omega-3 fatty acid. It is a member of the hydroxydocosahexaenoic acids family, which are metabolites of DHA. The structure of this compound consists of docosahexaenoic acid with a hydroxy group located at position 11 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
11-Hdohe can be synthesized through the photooxidation of docosahexaenoic acid under an oxygen-saturated atmosphere, using methylene blue as a photosensitizer. The resulting hydroperoxides are then reduced to hydroxides using sodium borohydride (NaBH4) .
Industrial Production Methods
Industrial production of this compound involves bioconversion using whole-cell systems. For example, Escherichia coli expressing lipoxygenase from Shewanella hanedai can convert docosahexaenoic acid to this compound under optimized conditions, including temperature, pH, solvent type, and substrate concentration .
Análisis De Reacciones Químicas
Types of Reactions
11-Hdohe undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different oxylipins.
Reduction: Reduction of hydroperoxides to hydroxides.
Substitution: Potential substitution reactions involving the hydroxy group.
Common Reagents and Conditions
Oxidation: Oxygen and photosensitizers like methylene blue.
Reduction: Sodium borohydride (NaBH4).
Major Products Formed
Oxidation: Formation of various oxylipins.
Reduction: Conversion of hydroperoxides to hydroxides.
Aplicaciones Científicas De Investigación
11-Hdohe has several scientific research applications, including:
Mecanismo De Acción
11-Hdohe exerts its effects primarily through its role as a lipid mediator. It is involved in the resolution of inflammation by modulating the release of cytokines and oxylipins. It acts on peroxisome proliferator-activated receptors (PPARs), particularly PPARβ, to induce the release of anti-inflammatory cytokines like interleukin-10 (IL-10) and inhibit the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα) .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxydocosahexaenoic acid (4-Hdohe)
- 7-Hydroxydocosahexaenoic acid (7-Hdohe)
- 14-Hydroxydocosahexaenoic acid (14-Hdohe)
- 17-Hydroxydocosahexaenoic acid (17-Hdohe)
Uniqueness
11-Hdohe is unique due to its specific position of the hydroxy group, which influences its biological activity and role in inflammation resolution. It is a strong inducer of pro-resolution substances and has distinct effects on cytokine release compared to other hydroxydocosahexaenoic acids .
Propiedades
Número CAS |
87018-59-5 |
|---|---|
Fórmula molecular |
C22H32O3 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
(4Z,7E,9E,13Z,16Z,19Z)-11-hydroxydocosa-4,7,9,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-9-12-15-18-21(23)19-16-13-10-8-11-14-17-20-22(24)25/h3-4,6-7,10-16,19,21,23H,2,5,8-9,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,13-10+,14-11-,15-12-,19-16+ |
Clave InChI |
LTERDCBCHFKFRI-KEFMQFBKSA-N |
SMILES |
CCC=CCC=CCC=CCC(C=CC=CCC=CCCC(=O)O)O |
SMILES isomérico |
CC/C=C\C/C=C\C/C=C\CC(/C=C/C=C/C/C=C\CCC(=O)O)O |
SMILES canónico |
CCC=CCC=CCC=CCC(C=CC=CCC=CCCC(=O)O)O |
Sinónimos |
11-hydroxy Docosahexaenoic Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















